

Comparative Docking Analysis of Quinoline Alkaloids Against Key Protein Targets

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Compound of Interest

Compound Name: *Quinoline alkaloid*

Cat. No.: *B10769912*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of various **quinoline alkaloids** against a range of therapeutically relevant protein targets. The data, collated from multiple studies, is presented to facilitate the identification of promising scaffolds for further investigation in drug discovery and development.

Data Presentation: Docking Performance of Quinoline Derivatives

The following tables summarize the docking scores and binding energies of various quinoline derivatives against different protein targets. Lower docking scores typically indicate a higher predicted binding affinity.

Table 1: Docking Scores of Quinoline Derivatives Against HIV Reverse Transcriptase and Anticancer Peptide CB1a

Derivative Class	Protein Target	PDB ID	Docking Score (kcal/mol)	Key Interactions /Notes	Reference
Pyrazoline & Pyrimidine containing Quinoline	HIV Reverse Transcriptase	4I2P	-8.51 to -10.67	Hydrophobic interactions with TRP229 and hydrogen bonding with LYS 101 were observed for the most potent compounds. [1] [2]	[1] [2]
2H-thiopyrano[2,3-b]quinoline	CB1a (Anticancer Peptide)	2IGR	-5.3 to -6.1	The compound with the highest affinity showed interactions with PHE A-15, ILE A-8, and other key residues. [1] [3] [4]	[1] [3] [4]

Table 2: Docking Scores of Quinoline Derivatives Against Various Kinases

Derivative Class	Protein Target	PDB ID	Docking Score (kcal/mol)	Key Interactions /Notes	Reference
Quinoline-3-carboxamide s	Ataxia Telangiectasia Mutated (ATM) Kinase	-	Lower than other DDR kinases	These derivatives showed selectivity towards ATM kinase over other DNA damage and response (DDR) kinases. [1]	[1]
4-aminoquinoline derivative (4f)	Epidermal Growth Factor Receptor (EGFR)	-	-	-	[1]
Quinoline Derivatives	Tyrosinase	-	-8.04	Formed stable hydrogen bonds with key active site residues (e.g., His85, His259, and His296). [5]	[5]
Quinoline Derivatives	Human NADPH: quinone oxidoreductase 1 (NQO1)	-	-9.1	Exhibited potent antioxidant effect with high binding affinity.	[5]

Experimental Protocols

The methodologies summarized below are representative of the computational docking studies cited in this guide.

General Molecular Docking Workflow:

A typical molecular docking study involves several key steps, from the preparation of the protein and ligand to the analysis of the results.

- **Protein and Ligand Preparation:** The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added. The structures of the quinoline derivatives are sketched using molecular modeling software and optimized to their lowest energy conformation.[6]
- **Grid Generation:** A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
- **Docking Simulation:** Molecular docking is performed using software such as AutoDock Vina or Glide.[2][6][7] These programs predict the binding conformation and affinity of the ligand within the protein's active site. The scoring functions of these programs calculate the binding energy, which is used to rank the different poses of the ligand.
- **Analysis of Results:** The docking results are analyzed to identify the best binding poses based on the docking scores and the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.[1][2]

Specific Protocols from Cited Studies:

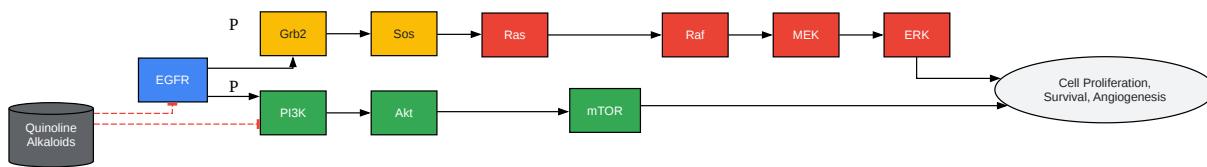
- **Study on HIV Reverse Transcriptase Inhibitors:** Docking was performed using the XP (extra precision) mode of Glide. The binding energies were calculated in kcal/mol, and the XP Visualizer was used to analyze the specific ligand-protein interactions.[2]
- **Study on 2H-thiopyrano[2,3-b]quinoline Derivatives:** AutoDock Vina 4 and Discovery Studio were used for the in silico molecular docking analysis to determine the binding affinity, residual interaction, and hydrogen bonding.[3][4]

- Study on Quinoline-Thiazole Hybrids: Molecular docking calculations were performed with AutoDock Vina. The structures of the synthesized molecules were constructed in MarvinSketch, and their geometries were fully optimized using Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level.[6]

Visualizations

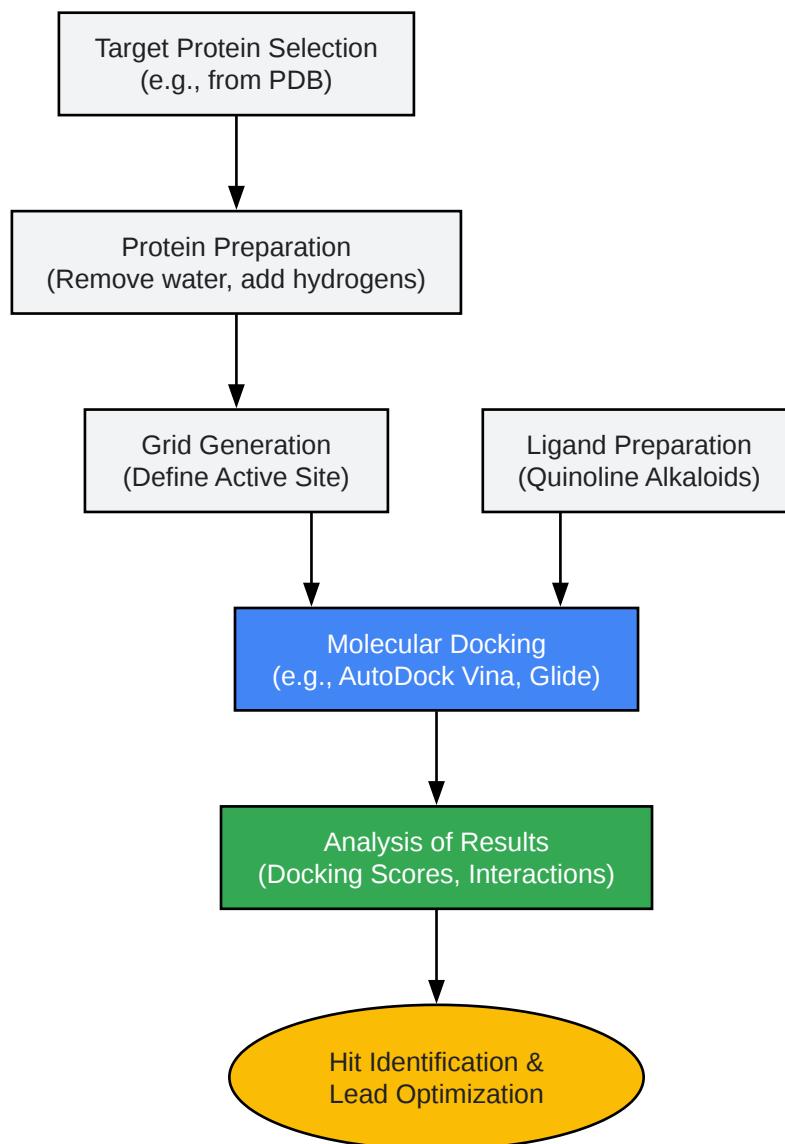
Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by **quinoline alkaloids** and a general workflow for comparative molecular docking studies.



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Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.



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Caption: General workflow for comparative molecular docking studies.

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